3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a bromophenyl sulfonyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core with 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Dimethylphenyl Group: This step involves the coupling of the sulfonylated triazoloquinazoline with 2,4-dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Common reagents include palladium catalysts and ligands, with conditions involving inert atmospheres and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.
Bromophenyl Sulfonyl Derivatives: Compounds with similar bromophenyl sulfonyl groups but different core structures.
Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl groups but different core structures.
Uniqueness
3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-7-12-19(15(2)13-14)25-21-18-5-3-4-6-20(18)29-22(26-21)23(27-28-29)32(30,31)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBFZHDQKDHQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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